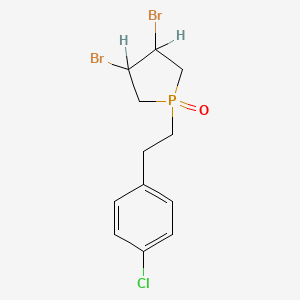
3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide is a specialized organophosphorus compound It is characterized by the presence of bromine, chlorine, and phosphorus atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide typically involves the reaction of 4-chlorophenylethyl bromide with a phospholane derivative. The reaction conditions often require the use of a base, such as sodium hydride, to facilitate the formation of the phospholane ring. The bromination of the phospholane ring is achieved using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, followed by their conversion into the final product through a series of chemical reactions. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding a debrominated product.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include phosphine oxides, debrominated phospholanes, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials, such as flame retardants and plasticizers, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phospholane ring structure also plays a role in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dichloro-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide
- 3,4-Dibromo-1-(2-(4-methylphenyl)ethyl)phospholane 1-oxide
- 3,4-Dibromo-1-(2-(4-fluorophenyl)ethyl)phospholane 1-oxide
Uniqueness
3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and stability compared to its analogs. The combination of these halogens with the phospholane ring enhances its potential for diverse chemical transformations and applications.
Propiedades
Número CAS |
38864-57-2 |
|---|---|
Fórmula molecular |
C12H14Br2ClOP |
Peso molecular |
400.47 g/mol |
Nombre IUPAC |
3,4-dibromo-1-[2-(4-chlorophenyl)ethyl]-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C12H14Br2ClOP/c13-11-7-17(16,8-12(11)14)6-5-9-1-3-10(15)4-2-9/h1-4,11-12H,5-8H2 |
Clave InChI |
HSLOFKFMYMCCLI-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CP1(=O)CCC2=CC=C(C=C2)Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


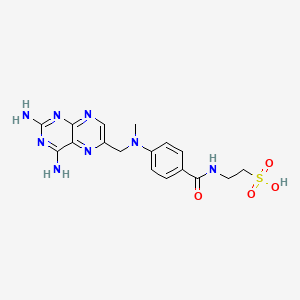
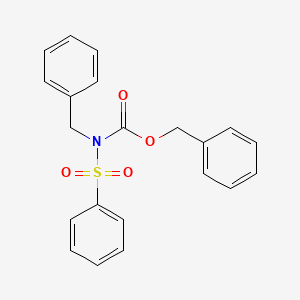
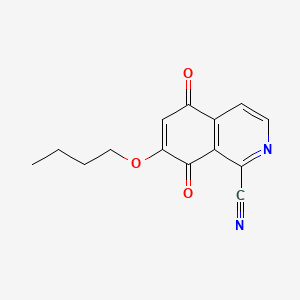

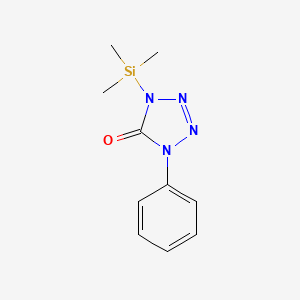
![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)
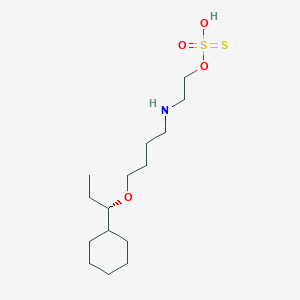

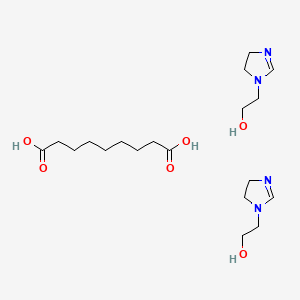

![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)
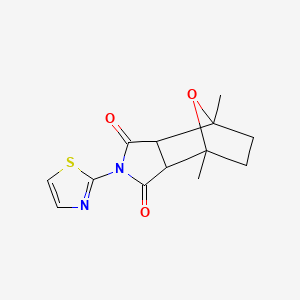
![8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12804586.png)

